molecular formula C21H25N3O3 B2600466 N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049475-01-5

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2600466
CAS No.: 1049475-01-5
M. Wt: 367.449
InChI Key: QXQBPBNLIBKBMV-UHFFFAOYSA-N
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Description

N-(3-(4-Phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a carboxamide group substituted with a 3-(4-phenylpiperazin-1-yl)propyl chain. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological activities.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(17-7-8-19-20(15-17)27-16-26-19)22-9-4-10-23-11-13-24(14-12-23)18-5-2-1-3-6-18/h1-3,5-8,15H,4,9-14,16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQBPBNLIBKBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Alkylation: The next step involves the alkylation of the piperazine derivative with 3-chloropropylamine to form 3-(4-phenylpiperazin-1-yl)propylamine.

    Coupling with Benzo[d][1,3]dioxole-5-carboxylic Acid: The final step involves the coupling of 3-(4-phenylpiperazin-1-yl)propylamine with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as anxiety and depression.

Mechanism of Action

The mechanism of action of N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, modulating their activity and thereby exerting its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in IIc enhances metabolic stability and hydrophobicity, contributing to its antidiabetic activity .

Pharmacological and Functional Differences

Serotoninergic Ligands (Norbo-1/2)

Norbo-1 and its endo isomer (Norbo-2) exhibit serotonin receptor affinity due to their 4-phenylpiperazine moiety, a feature shared with the target compound. However, the bicyclo[2.2.1]heptene system in Norbo-1 imposes conformational constraints, likely altering receptor selectivity compared to the flexible propyl chain in the target molecule .

Antidiabetic Activity (Compound IIc)

IIc demonstrated significant α-amylase inhibition and hypoglycemic effects in STZ-induced diabetic mice, achieving 75% glucose reduction at 50 mg/kg. This activity is attributed to the electron-withdrawing trifluoromethyl group, which enhances enzyme interaction. In contrast, the target compound’s 4-phenylpiperazine group may direct it toward neurological targets rather than metabolic enzymes .

Flavor Compounds (N-(Heptan-4-yl) Derivatives)

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232) is used as a flavoring agent. Its branched alkyl chain facilitates volatility and sensory perception, whereas the target compound’s polar piperazine group likely reduces volatility, limiting flavor applications .

Metabolic and Toxicological Profiles

  • N-(Heptan-4-yl) Derivative: Undergoes cytochrome P450-mediated oxidation to polar metabolites, followed by sulfation/glucuronidation and urinary excretion. No significant toxicity was reported at standard flavoring doses .

Biological Activity

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole ring system linked to a phenylpiperazine moiety through a propyl chain. This structural configuration is significant as it influences the compound's interaction with biological targets.

Property Value
Molecular FormulaC20H24N2O3
Molecular Weight336.42 g/mol
Melting PointNot specified
SolubilityNot extensively characterized

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The phenylpiperazine component is known to modulate these receptors' activities, which can influence various physiological processes such as mood regulation and cognitive function. The benzo[d][1,3]dioxole structure may enhance binding affinity and specificity for these targets, potentially leading to therapeutic effects in psychiatric disorders.

Antipsychotic Activity

Research has indicated that derivatives of phenylpiperazine exhibit antipsychotic properties. A study highlighted the potential of compounds with similar structures in modulating dopaminergic and serotonergic pathways, suggesting that this compound may also possess similar effects .

Anticancer Properties

In vitro studies have demonstrated that related benzodioxole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds from the same class have shown significant inhibition of cell proliferation in solid tumors, with varying effects on cytokine release (e.g., IL-6 and TNF-α) depending on the cancer type . The exact mechanism by which this compound exerts anticancer effects requires further investigation but may involve apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented. Research indicates that certain derivatives can modulate inflammatory cytokines, suggesting that this compound might also play a role in reducing inflammation through similar pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antipsychotic Evaluation : A study assessed various aryl piperazine derivatives for their antipsychotic profiles. Results indicated that modifications in the piperazine ring significantly affected receptor binding affinities and behavioral outcomes in animal models .
  • Cytotoxicity Assessment : Research involving benzoxazepine derivatives showed promising results against specific cancer cell lines. The study noted significant variability in effectiveness based on the cell line used, suggesting a need for targeted approaches in drug development .
  • Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to downregulate pro-inflammatory cytokines in vitro .

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